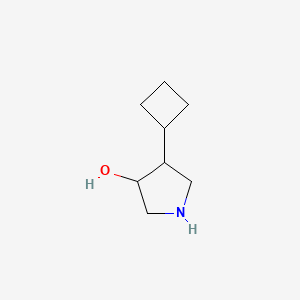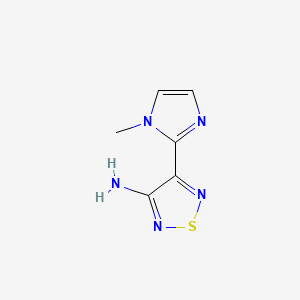![molecular formula C11H14FN3O2 B13533135 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine](/img/structure/B13533135.png)
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a 2-fluoro-6-nitrophenylmethyl group. Its unique structure lends itself to a variety of chemical reactions and applications, particularly in the fields of medicinal chemistry and molecular imaging.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine typically involves the reaction of 2-fluoro-6-nitrobenzyl chloride with piperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 1-[(2-Amino-6-fluorophenyl)methyl]piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the conditions.
Scientific Research Applications
1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Molecular Imaging: The compound has been explored as a precursor for radiolabeled tracers used in positron emission tomography (PET) imaging to study tumor metabolism.
Biological Studies: It serves as a probe in biochemical assays to investigate enzyme activity and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine depends on its specific application. In molecular imaging, for example, the compound or its derivatives may target specific enzymes or receptors involved in metabolic pathways. The fluorine atom can be replaced with a radioactive isotope, allowing for the visualization of biological processes in vivo .
Comparison with Similar Compounds
- 1-[(2-Fluoro-4-nitrophenyl)methyl]piperazine
- 1-[(2-Chloro-6-nitrophenyl)methyl]piperazine
- 1-[(2-Fluoro-6-aminophenyl)methyl]piperazine
Comparison: 1-[(2-Fluoro-6-nitrophenyl)methyl]piperazine is unique due to the presence of both a fluoro and a nitro group on the phenyl ring. This combination allows for a diverse range of chemical modifications and applications. Compared to its analogs, the fluoro group provides stability and the nitro group offers a site for further functionalization, making it a versatile compound in synthetic chemistry and molecular imaging .
Properties
Molecular Formula |
C11H14FN3O2 |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
1-[(2-fluoro-6-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C11H14FN3O2/c12-10-2-1-3-11(15(16)17)9(10)8-14-6-4-13-5-7-14/h1-3,13H,4-8H2 |
InChI Key |
GJBKEOMHOZZLLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


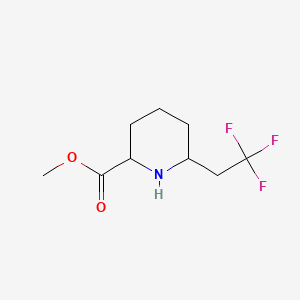
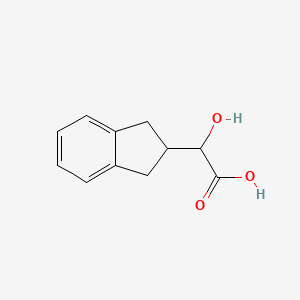
![7,7-dimethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine](/img/structure/B13533071.png)
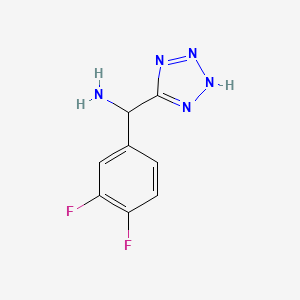
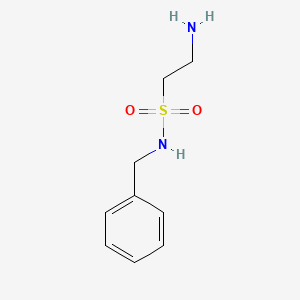
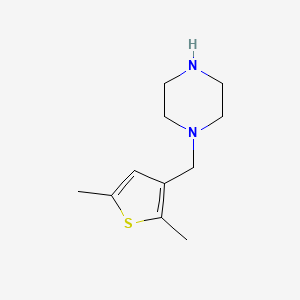
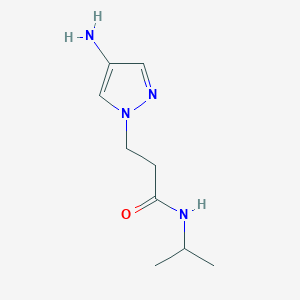
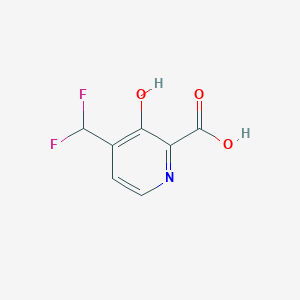
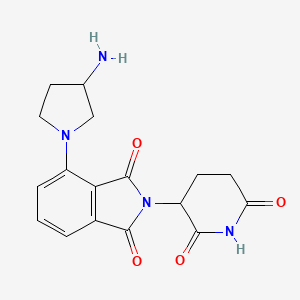

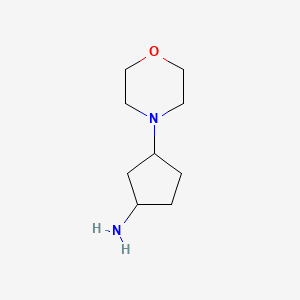
![6-Oxospiro[2.3]hexane-4-carboxylic acid](/img/structure/B13533140.png)
